molecular formula C11H23N3O2S B13568990 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine

Cat. No.: B13568990
M. Wt: 261.39 g/mol
InChI Key: LUMGIKKTJUHIKS-UHFFFAOYSA-N
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Description

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butylsulfonyl group and azetidine ring contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine can be compared with other piperazine derivatives and azetidine-containing compounds:

The uniqueness of this compound lies in its specific combination of the butylsulfonyl group, azetidine ring, and piperazine ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by recent research findings and data.

Synthesis

The synthesis of this compound typically involves a multi-step process, often utilizing the Mannich reaction, which allows for the introduction of various functional groups that enhance biological activity. The compound can be synthesized from commercially available starting materials through standard organic synthesis techniques, including nucleophilic substitutions and coupling reactions.

Antimicrobial Activity

Recent studies have shown that piperazine derivatives exhibit significant antimicrobial properties against a variety of pathogens. For instance, the compound's activity has been assessed against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.490.98
Escherichia coli62.5125
Candida parapsilosis0.982.0
Bacillus subtilis125250

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against Staphylococcus aureus and Candida species, suggesting its potential as an effective antimicrobial agent .

The proposed mechanism of action for piperazine derivatives involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. Molecular docking studies have suggested that these compounds bind effectively to key enzymes involved in cell wall biosynthesis, thereby inhibiting growth .

Case Studies

A notable study conducted by researchers synthesized a series of piperazine derivatives and evaluated their biological activities. Among these, the compound demonstrated significant urease inhibition, which is crucial for treating infections caused by Helicobacter pylori. The IC50 values for urease inhibition were found to be significantly lower than those of standard inhibitors like thiourea, indicating enhanced efficacy .

Furthermore, another investigation highlighted the anti-inflammatory properties of related piperazine compounds, demonstrating their potential in managing inflammatory conditions through modulation of cytokine release and inhibition of inflammatory mediators .

Properties

Molecular Formula

C11H23N3O2S

Molecular Weight

261.39 g/mol

IUPAC Name

1-(1-butylsulfonylazetidin-3-yl)piperazine

InChI

InChI=1S/C11H23N3O2S/c1-2-3-8-17(15,16)14-9-11(10-14)13-6-4-12-5-7-13/h11-12H,2-10H2,1H3

InChI Key

LUMGIKKTJUHIKS-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

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